molecular formula C15H20F2N2O B13656113 3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile

3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile

Cat. No.: B13656113
M. Wt: 282.33 g/mol
InChI Key: TZANTSKRYJQTMM-UHFFFAOYSA-N
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Description

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile is a complex organic compound characterized by its unique chemical structure. This compound features a tert-butyl group, a difluorophenyl group, and a hydroxyethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with 2,4-difluorobenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the hydroxyethyl and propanenitrile groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-[tert-butyl-[(2S)-2-(2,4-dichlorophenyl)-2-hydroxyethyl]amino]propanenitrile
  • 3-[tert-butyl-[(2S)-2-(2,4-dibromophenyl)-2-hydroxyethyl]amino]propanenitrile

Uniqueness

The uniqueness of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile lies in its difluorophenyl group, which imparts distinct electronic and steric properties compared to its dichloro- and dibromo- counterparts. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C15H20F2N2O

Molecular Weight

282.33 g/mol

IUPAC Name

3-[tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile

InChI

InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3

InChI Key

TZANTSKRYJQTMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O

Origin of Product

United States

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